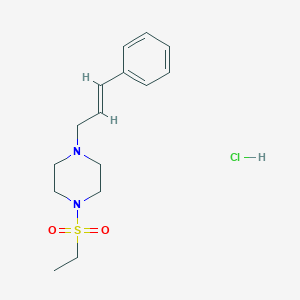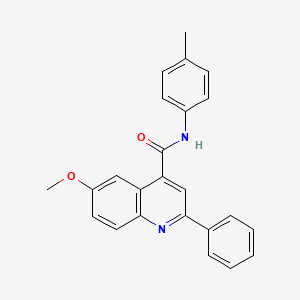
1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride, also known as EPPTB, is a chemical compound that has been widely used in scientific research due to its potential as a therapeutic agent.
作用機序
1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride works by binding to specific enzymes and proteins, such as histone deacetylases and tubulin, which are involved in various cellular processes. By inhibiting the activity of these enzymes and proteins, this compound can prevent the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride in lab experiments is its high potency and specificity for certain enzymes and proteins. However, its hydrophobic nature can make it difficult to dissolve in water, which can limit its use in certain experiments. Additionally, its potential toxicity and side effects must be carefully considered when using it in experiments.
将来の方向性
There are several potential future directions for the use of 1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride in scientific research. One area of interest is in the development of new cancer therapies that target specific enzymes and proteins. This compound could also be used in the development of new treatments for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
合成法
1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride can be synthesized through a reaction between 1-(ethylsulfonyl)piperazine and (3-phenyl-2-propen-1-yl)boronic acid, followed by a reaction with hydrochloric acid to form the hydrochloride salt. The synthesis method has been described in detail in various scientific papers.
科学的研究の応用
1-(ethylsulfonyl)-4-(3-phenyl-2-propen-1-yl)piperazine hydrochloride has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
特性
IUPAC Name |
1-ethylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S.ClH/c1-2-20(18,19)17-13-11-16(12-14-17)10-6-9-15-7-4-3-5-8-15;/h3-9H,2,10-14H2,1H3;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCLWYKUEDJLDU-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-5-(methylthio)benzamide](/img/structure/B6016351.png)
![2-oxo-1-phenyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6016355.png)
![1,3-benzodioxol-5-yl{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6016360.png)
![1-(4-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6016363.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B6016370.png)
![1-(3,5-dimethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6016378.png)
![2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6016397.png)
![N-cyclopentyl-N'-(2,2-dimethyltetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6016404.png)
![1-[benzyl(methyl)amino]-3-[4-({[2-(1-methyl-4-piperidinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016410.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,1-dimethyl-4-piperidinamine](/img/structure/B6016412.png)
![N-[2-(4-morpholinyl)ethyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6016424.png)

![1-(diethylamino)-3-[2-methoxy-4-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016443.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6016444.png)